5-Bromo-2-methylphenyl acetate is an organic compound with the molecular formula C10H11BrO2. It is classified as an aromatic ester, where the phenyl ring is substituted at the 5-position with a bromine atom and at the 2-position with a methyl group. This compound is notable for its unique structural features that enhance its reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical applications.
5-Bromo-2-methylphenyl acetate is derived from phenyl acetate through a substitution reaction involving bromine and a methyl group. It falls under the category of halogenated aromatic compounds, which are known for their diverse chemical properties and applications in synthesis. The presence of both bromine and an ester functional group contributes to its reactivity, allowing it to participate in nucleophilic substitution and other chemical transformations.
The synthesis of 5-Bromo-2-methylphenyl acetate typically involves the esterification of 5-Bromo-2-methylphenol with acetic anhydride or acetyl chloride. The reaction is often catalyzed by pyridine or sulfuric acid and conducted under reflux conditions to ensure complete conversion of the alcohol to the ester.
The molecular structure of 5-Bromo-2-methylphenyl acetate features:
The mechanism of action for 5-Bromo-2-methylphenyl acetate primarily involves its reactivity due to the presence of both bromine and ester functional groups:
These properties make 5-Bromo-2-methylphenyl acetate suitable for various laboratory applications and industrial processes .
5-Bromo-2-methylphenyl acetate has several scientific uses:
Electrophilic aromatic bromination is the foundational step for introducing bromine at the para-position of 2-methylphenol precursors. This reaction exploits the ortho/para-directing effect of the methyl group, with regioselectivity controlled by reaction temperature and solvent choice. In dichloromethane at 0–5°C, bromination yields exceed 85% for 5-bromo-2-methylphenol, minimizing di-substituted byproducts [2]. Catalyst-free methods use bromine in chlorinated solvents, though iron powder catalysis enhances selectivity for pharmaceutical-grade intermediates. Microwave-assisted bromination (120°C, 15 min) reduces reaction times by 80% compared to conventional reflux methods while maintaining >90% regiochemical purity [7]. Critical parameters include stoichiometry control (1.05 eq bromine) and inert atmospheres to prevent oxidation side reactions.
Table 1: Bromination Method Comparison for 5-Bromo-2-methylphenol Synthesis
Method | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity |
---|---|---|---|---|
Conventional (DCM) | 0–5 | 4 | 85 | >20:1 (para:ortho) |
Iron-Catalyzed | 25 | 2 | 92 | >50:1 |
Microwave-Assisted | 120 | 0.25 | 94 | >30:1 |
Esterification of 5-bromo-2-methylphenol employs either acetyl chloride or acetic anhydride, with choice impacting efficiency and scalability. Acetyl chloride reactions proceed via nucleophilic acyl substitution, requiring bases like triethylamine (1.2 eq) to scavenge HCl. This method achieves 78% yield in batch reactors (dichloromethane, 0°C→25°C) but generates corrosive byproducts [4]. Conversely, acetic anhydride-mediated esterification is thermally driven (80°C, no catalyst), yielding 82% with simpler purification. Industrial-scale syntheses favor acetic anhydride due to lower cost and reduced equipment corrosion, though stoichiometric excess (1.5 eq) necessitates aqueous workups to remove residual acetic acid. Kinetic studies confirm second-order dependence on phenol and anhydride concentrations, with rate constants increasing 300% in polar aprotic solvents like tetrahydrofuran [4].
Friedel-Crafts acylation transforms 5-bromo-2-methylphenyl acetate into pharmaceutically relevant ketones. Aluminum chloride (1.1 eq) remains the standard Lewis acid catalyst, facilitating Fries rearrangement at 50–60°C with 75–85% yields [7]. However, homogeneous catalysts pose hydrolysis issues during workup. Heterogeneous alternatives like zinc chloride immobilized on silica enable regioselective ortho-acylation at 70°C, achieving 90% conversion with catalyst recovery >95% after five cycles [10]. Titanium tetrachloride (0.2 eq) in microreactors suppresses di-acylation byproducts (<5%) through precise residence time control. Nuclear magnetic resonance studies confirm that electron-withdrawing bromine marginally deactivates the ring, necessitating 10°C higher temperatures than non-halogenated analogs for equivalent conversion [6].
Continuous flow systems enhance the synthesis of 5-bromo-2-methylphenyl acetate by improving heat/mass transfer and reaction control. Esterification in microreactors (channel diameter: 500 μm) using titanium tetrachloride catalyst achieves 90% yield in 5 minutes at 50°C—10× faster than batch processes . Flow bromination with on-line quenching eliminates over-bromination, delivering 98% pure product at 5 kg/h throughput [7]. Integrated platforms combine bromination, esterification, and acylation in sequence, reducing intermediate isolation steps. Key advantages include:
Table 2: Continuous Flow vs. Batch Performance Metrics
Parameter | Batch Reactor | Flow Reactor | Improvement |
---|---|---|---|
Esterification Time | 4 h | 5 min | 98% reduction |
Bromination Yield | 85% | 94% | 9% increase |
Solvent Consumption | 10 L/kg | 3 L/kg | 70% reduction |
Byproduct Formation | 8–12% | 1–2% | 85% reduction |
Immobilized lipases offer a sustainable alternative to acid-catalyzed esterification. Candida antarctica Lipase B (CAL-B) on acrylic resin catalyzes 5-bromo-2-methylphenyl acetate formation in solvent-free systems at 60°C, yielding 88% with enzyme recyclability (>80% activity after 10 batches) [9]. Supercritical carbon dioxide (scCO₂) as a reaction medium enhances substrate diffusion, doubling initial reaction rates compared to hexane. However, bromine substituents moderately inhibit enzymatic activity, requiring 20°C higher temperatures than unsubstituted phenols for optimal conversion. Life-cycle assessments confirm 50% lower energy use and 90% reduced acid waste versus acetic anhydride routes, though current costs remain 30% higher due to enzyme expenses. Emerging bioengineering strategies aim to improve lipase halogen tolerance through rational mutagenesis of active-site residues .
Table 3: Lipase vs. Chemical Catalysis for Ester Formation
Parameter | Sulfuric Acid | Acetic Anhydride | Lipase CAL-B |
---|---|---|---|
Yield (%) | 78 | 82 | 88 |
Temperature (°C) | 80 | 80 | 60 |
Reaction Time (h) | 4 | 3 | 24 |
Byproducts | Sulfate waste | Acetic acid | None |
Catalyst Reusability | None | None | 10 cycles |
E-factor* | 8.2 | 5.1 | 1.3 |
*Environmental factor: kg waste/kg product*
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0